2-(Chloromethyl)thiirane
Overview
Description
2-(Chloromethyl)thiirane is a compound involved in various chemical reactions and serves as a precursor for synthesizing a wide range of derivatives. This compound is noteworthy for its unique reactions with nucleophilic reagents, leading to various applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)thiirane has been explored through various methods. One approach involves the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali, which yields N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides depending on the solvent used (Sokolov et al., 2005). Another synthesis route involves polymerization to form poly[(chloromethyl)thiirane] using boron trifluoride etherate as an initiator, showcasing the versatility of this compound in forming polymeric materials (Zussman & Tirrell, 1981).
Molecular Structure Analysis
The conformational landscape of 2-(Chloromethyl)thiirane has been extensively studied, revealing the existence of multiple conformers. Infrared spectroscopy and ab initio molecular dynamics simulations have provided insights into the equilibrium of these conformers, offering a deeper understanding of the molecule's structural behavior in different phases (Palumbo et al., 2020).
Chemical Reactions and Properties
2-(Chloromethyl)thiirane undergoes interesting reactions, such as the thiirane-thietane rearrangement in the presence of nucleophilic reagents. This rearrangement showcases the reactive nature of 2-(Chloromethyl)thiirane and its potential to form various derivatives, expanding its applicability in organic synthesis (Khaliullin et al., 2020).
Physical Properties Analysis
The synthesis and subsequent characterization of poly[(chloromethyl)thiirane] have provided valuable insights into the physical properties of this compound, including its unusual structural rearrangement at room temperature and its hydrolysis behavior. Such studies are crucial for understanding the stability and reactivity of 2-(Chloromethyl)thiirane-based polymers (Zussman & Tirrell, 1981).
Scientific Research Applications
Polymerization and Structural Properties
- 2-(Chloromethyl)thiirane has been utilized in the synthesis of poly[(chloromethyl)thiirane], a polymer of molecular weight approximately 20,000, using boron trifluoride etherate as an initiator. This polymer exhibits unique structural rearrangements at room temperature and a high rate of hydrolysis in a dioxane/water mixture, suggesting significant anchimeric assistance by the backbone sulfur atom in its reactions (Zussman & Tirrell, 1981).
Conformational Behavior Studies
- Studies on the vibrational and rotational spectra of (chloromethyl)thiirane reveal the existence of multiple conformations, with the gauche-2 conformation being the most stable in various phases. This information is crucial for understanding its chemical behavior and potential applications (Wurrey et al., 1994).
Insights from Infrared Spectroscopy and Modeling
- Detailed insights into the conformational landscape of chloromethyl-thiirane have been obtained through infrared spectroscopy and ab initio Molecular Dynamics simulations. These studies provide a deeper understanding of its conformational equilibrium in different solvents, which is essential for its application in various chemical reactions (Palumbo et al., 2020).
Reaction Mechanisms and Products
- 2-(Chloromethyl)thiirane's reaction with sodium phenolates and other compounds has been investigated, leading to the formation of various products and providing insights into solvent polarity effects on reaction pathways. Such studies are significant for designing specific chemical processes involving this compound (Tomashevskii et al., 2003).
Application in Synthesis of Complex Molecules
- Research on 2-(chloromethyl)thiirane has also focused on its application in synthesizing more complex molecules like 5-(chloromethyl)thiazolidin-2-ones, which are important in various chemical and pharmaceutical applications (Dolfen et al., 2017).
Analysis of Kinetics and Stability
- The kinetics of isomerization and stability analysis of poly[(chloromethyl)thiirane] have been conducted, providing essential data for its application in materials science and polymer chemistry (Zussman & Tirrell, 1988).
Safety And Hazards
2-(Chloromethyl)thiirane is a dangerous chemical. It causes severe skin burns and eye damage4. It may also cause respiratory irritation4. Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area4.
Future Directions
Thiiranes, including 2-(Chloromethyl)thiirane, are being studied for their potential applications in various fields5. For example, they are being used in the directed design of new biologically active compounds5. Future research may focus on developing new synthetic methods for thiiranes and exploring their potential applications5.
properties
IUPAC Name |
2-(chloromethyl)thiirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMHJJHPQTTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25839-46-7 | |
Record name | Thiirane, 2-(chloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25839-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701031297 | |
Record name | Epithiochlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)thiirane | |
CAS RN |
3221-15-6 | |
Record name | (Chloromethyl)thiirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3221-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epithiochlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)thiirane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epithiochlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)thiirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPITHIOCHLOROHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N825YLR9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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